

3-(Propionyloxy)benzoic acid physical and chemical properties

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Compound of Interest

Compound Name: 3-(Propionyloxy)benzoic acid

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An In-depth Technical Guide to **3-(Propionyloxy)benzoic Acid**

Introduction

3-(Propionyloxy)benzoic acid, also known as 3-propanoyloxybenzoic acid, is a derivative of benzoic acid characterized by a propionyloxy group at the meta-position of the benzene ring.[1][2][3] This bifunctional molecule, containing both a carboxylic acid and an ester group, holds interest for researchers in medicinal chemistry and drug development. Its structure suggests potential as a prodrug, where the ester linkage could be enzymatically or chemically cleaved in vivo to release an active parent molecule. Preliminary research indicates that **3-(propionyloxy)benzoic acid** may have significant effects on platelet aggregation and blood clotting, suggesting its potential as an antithrombotic agent. This guide provides a comprehensive overview of its core physical and chemical properties, analytical methodologies, and safety information, tailored for scientific professionals.

Chemical Identity and Structure

- IUPAC Name: 3-Propanoyloxybenzoic acid[3]
- Synonyms: **3-(Propionyloxy)benzoic acid**, Benzoic acid, m-hydroxy-, propionate[1]
- CAS Number: 51988-36-4[1][2][3][4]
- Molecular Formula: C₁₀H₁₀O₄[1][3]

- SMILES: CCC(=O)OC1=CC=CC(=C1)C(=O)O[\[1\]](#)[\[3\]](#)

The molecule's structure consists of a central benzene ring substituted with a carboxylic acid group and a propionyloxy ester group at positions 1 and 3, respectively.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

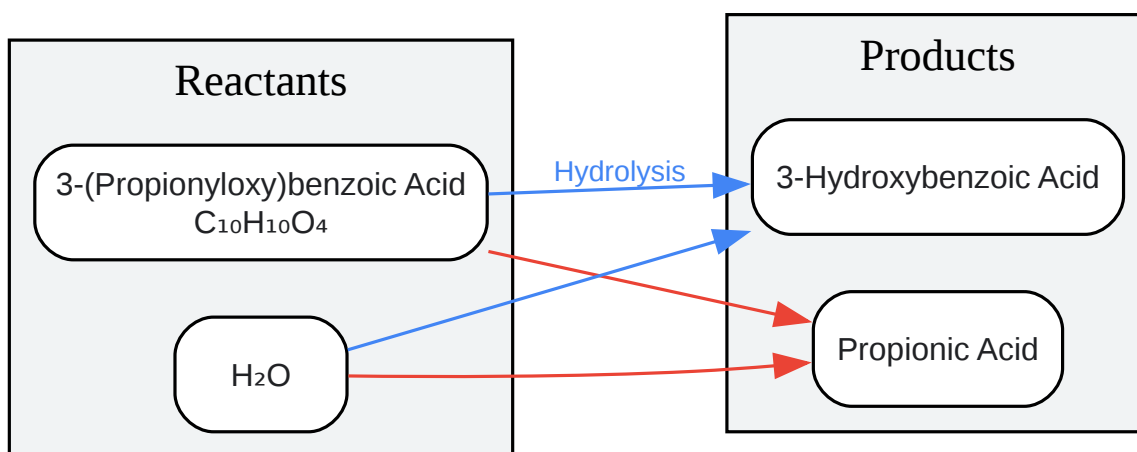
Property	Value	Source(s)
Molecular Weight	194.18 g/mol	[1] [3]
Appearance	White to off-white solid	[2]
Boiling Point	347.9 °C	[4]
Flash Point	139.2 °C	[4]
Purity	≥90-96% (typical)	[1] [4]
Storage Temperature	Room temperature or 2°C - 8°C, sealed in dry conditions	[2] [4]
Topological Polar Surface Area (TPSA)	63.6 Å²	[1] [3]
XLogP3	2.3	[3]
Hydrogen Bond Donor Count	1	[1] [3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3-4	[1] [3]

Chemical Reactivity and Stability

The reactivity of **3-(propionyloxy)benzoic acid** is primarily dictated by its two functional groups: the carboxylic acid and the ester.

- **Ester Hydrolysis:** The ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, or enzymatically via esterases. This reaction cleaves the ester bond to yield 3-hydroxybenzoic acid and propionic acid. This hydrolytic susceptibility is a key feature for its potential application as a prodrug, allowing for controlled release of a parent compound. The chemical stability is generally considered stable under recommended storage conditions, which involve keeping it in a dry, sealed container.[5]
- **Carboxylic Acid Reactions:** The carboxylic acid group can undergo typical reactions such as salt formation with bases, and esterification with alcohols.

Below is a diagram illustrating the hydrolysis pathway.



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Caption: Hydrolysis of **3-(Propionyloxy)benzoic acid**.

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of **3-(propionyloxy)benzoic acid** suggest the following characteristic spectroscopic data:

- 1H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons (typically in the 7.0-8.0 ppm region), a quartet for the methylene ($-CH_2-$) group of the propionyl chain (around 2.6 ppm), and a triplet for the methyl ($-CH_3$) group (around 1.2 ppm).

A broad singlet for the carboxylic acid proton would also be present, likely downfield (>10 ppm).

- ^{13}C NMR: The carbon NMR would display signals for two carbonyl carbons (one for the ester and one for the carboxylic acid, typically in the 165-180 ppm range), aromatic carbons (110-160 ppm), and the aliphatic carbons of the propionyl group (in the 10-40 ppm range).
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm^{-1}), C=O stretching from both the carboxylic acid and the ester (around 1700-1760 cm^{-1}), and C-O stretching bands.
- Mass Spectrometry: The exact mass of the molecule is 194.05790880 Da.^[3] The mass spectrum would show a molecular ion peak corresponding to this mass, along with fragmentation patterns characteristic of the loss of the propionyl group or other fragments.

Analytical Protocol: Purity Assessment by HPLC

To ensure the quality and integrity of **3-(propionyloxy)benzoic acid** for research purposes, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of such compounds.

Objective: To develop a reliable reverse-phase HPLC method for determining the purity of **3-(propionyloxy)benzoic acid**.

Rationale: The compound's aromatic nature makes it an excellent chromophore for UV detection, and its moderate polarity is well-suited for separation on a C18 stationary phase.

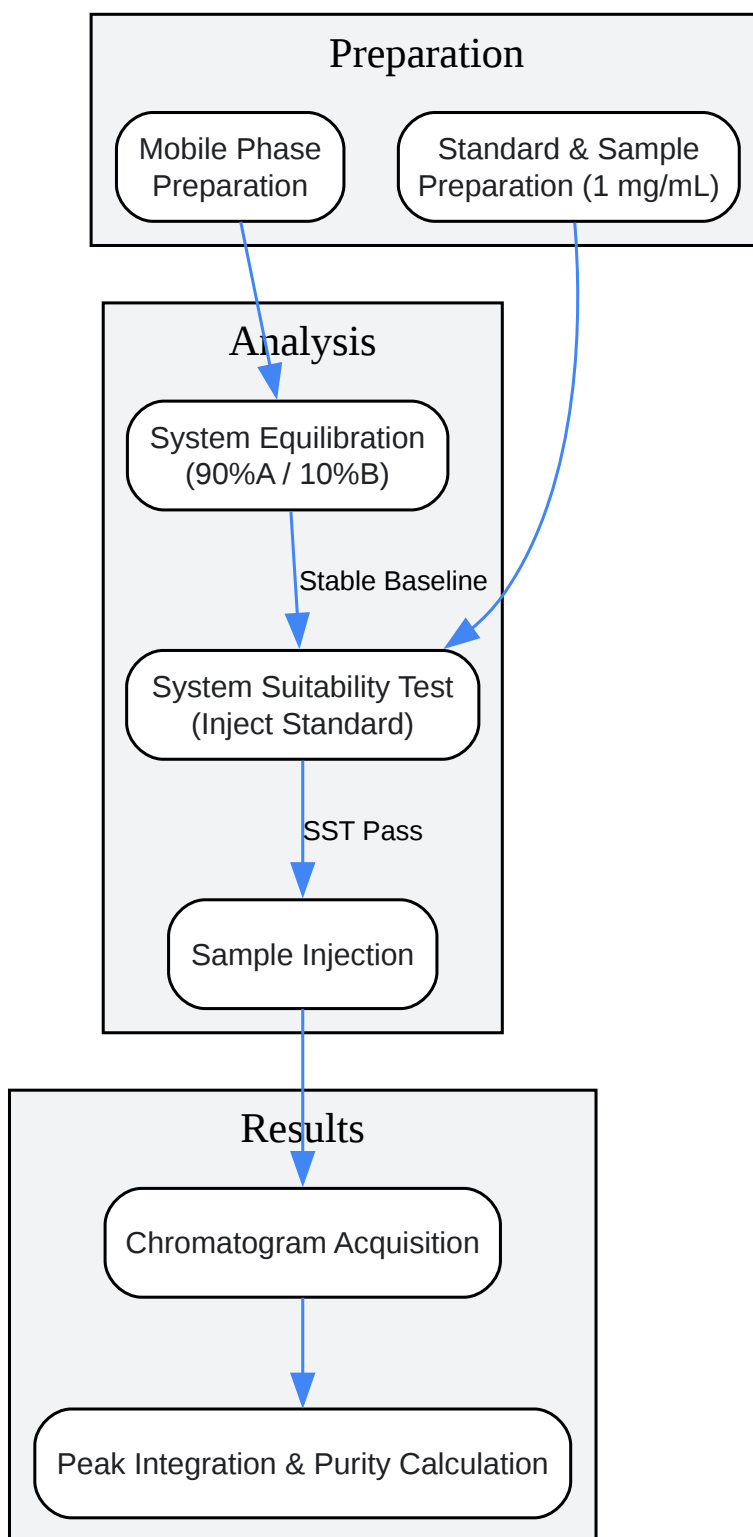
Methodology

Parameter	Specification
Instrumentation	HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column	C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

Procedure

- **Standard Preparation:** Accurately weigh approximately 10 mg of **3-(propionyloxy)benzoic acid** reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- **Sample Preparation:** Prepare the sample to be tested at the same concentration as the standard using acetonitrile as the diluent.
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
- **Analysis:** Inject the standard and sample solutions.
- **Data Processing:** Integrate the peak areas in the resulting chromatograms. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness and Self-Validation: To ensure the reliability of this protocol, system suitability tests must be performed. This includes multiple injections of the standard to verify the reproducibility of retention time, peak area, and peak asymmetry (tailing factor). These checks confirm that the chromatographic system is performing correctly before analyzing any samples.



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Caption: HPLC Purity Analysis Workflow.

Safety Information

Based on available safety data, **3-(propionyloxy)benzoic acid** should be handled with appropriate care in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)[1]
- Signal Word: Warning[1][2]
- Hazard Statements:
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
 - P264: Wash skin thoroughly after handling.
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

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